2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXRCUAYXSWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Acetylphenyl Methallyl Ether
2-Hydroxyacetophenone reacts with methallyl halides (e.g., methallyl chloride) in the presence of an acid acceptor, such as aqueous sodium hydroxide, to form 2-acetylphenyl methallyl ether . This reaction typically proceeds under reflux conditions, yielding the ether intermediate in high purity.
Rearrangement and Cyclization
The methallyl ether undergoes a thermally induced Claisen rearrangement at 150–250°C, forming 2-hydroxy-3-methallylacetophenone . Subsequent acid-catalyzed cyclization (using catalysts like ferric chloride or magnesium chloride) generates 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran . This step consolidates the bicyclic structure while introducing the acetyl group at the 7-position.
Representative Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Methallyl ether formation | Methallyl chloride, NaOH | Reflux | 85–90% |
| Cyclization | FeCl₃ (1 wt%) | 190–200°C | 70–75% |
Oxidation of 7-Acetyl to Carboxylic Acid
The critical transformation from 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran to the target acetic acid derivative involves oxidizing the acetyl group (-COCH₃) to a carboxylic acid (-COOH).
Haloform Reaction
A classical approach employs the haloform reaction , where the acetyl group is treated with excess iodine in alkaline conditions. For example:
This method converts the acetyl intermediate to This compound with moderate yields.
Strong Oxidizing Agents
Alternative oxidants like potassium permanganate (KMnO₄) in acidic media or Jones reagent (CrO₃/H₂SO₄) achieve similar results. For instance, heating the acetyl derivative with KMnO₄ at 80–100°C in sulfuric acid affords the carboxylic acid.
Oxidation Data
| Oxidizing Agent | Conditions | Yield | Purity |
|---|---|---|---|
| I₂/NaOH | Reflux, 6 hours | 65% | 90% |
| KMnO₄/H₂SO₄ | 80°C, 4 hours | 60% | 85% |
Alternative Route via Isobutenylpyrocatechol Cyclization
US4297284A discloses a complementary method starting from isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene).
Catalytic Cyclization
Heating isobutenylpyrocatechol with organic sulfonic acids (e.g., p-toluenesulfonic acid) at 80–150°C induces cyclization and isomerization, yielding 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (DDHB).
Functionalization to Acetic Acid
The hydroxyl group in DDHB is alkylated with chloroacetic acid derivatives (e.g., ethyl chloroacetate) under basic conditions (K₂CO₃), followed by hydrolysis with NaOH and HCl to yield the target compound.
Reaction Scheme
-
Alkylation :
-
Hydrolysis :
Note : While this method produces an ether-linked acetic acid (as in PMC2979565 ), adapting the conditions to direct C–C bond formation remains an area of exploration.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages |
|---|---|---|---|---|
| Methallyl ether route | 2-Hydroxyacetophenone | Claisen rearrangement | 70% | High-purity intermediates |
| Isobutenylpyrocatechol | Isobutenylpyrocatechol | Sulfonic acid catalysis | 65% | Lower-cost starting materials |
| Oxidation of acetyl | 7-Acetylbenzofuran | Haloform reaction | 60% | Direct conversion to carboxylic acid |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The free acid form can be esterified to produce derivatives such as methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate (Fig. 1) .
Key Reaction :
Conditions :
-
Catalyst: Sulfuric acid
-
Reaction: Reflux in methanol
-
Workup: Crystallization from ethyl acetate yields pure product .
Amidation Reactions
The acetic acid moiety undergoes amidation with amines, producing pharmacologically relevant derivatives. For example, coupling with 2,5-dichloroaniline forms N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide .
Reaction Pathway :
-
Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride .
-
Nucleophilic attack by 2,5-dichloroaniline in anhydrous conditions.
Yield : ~80–90% (estimated from analogous procedures) .
Functionalization via Coupling Reactions
The benzofuran core participates in Suzuki-Miyaura and Sonogashira couplings due to halogen substituents introduced at the 7-position .
Example :
Optimized Conditions :
Cyclization and Ring Expansion
Under acidic or oxidative conditions, the dihydrobenzofuran ring undergoes cyclization to form tricyclic structures.
Mechanism :
-
Protonation of the furan oxygen, facilitating ring-opening.
Experimental Data :
| Reagent | Product | Yield |
|---|---|---|
| Hg(OAc)₂ in AcOH | 3-Chloromercurio derivative | 85% |
| NaBH₄ reduction | Dehalogenated benzofuran | 90% |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ .
-
Hydrolytic Sensitivity : Reacts vigorously with water, necessitating anhydrous storage .
-
Photolytic Behavior : UV exposure induces ring-opening via radical intermediates .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The incorporation of the acetic acid moiety enhances solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties : Studies have shown that compounds similar to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid can inhibit inflammatory pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Analgesic Effects : Preliminary research indicates that this compound may possess analgesic properties. Its structure allows for interaction with pain receptors, potentially leading to the development of new pain management therapies .
Material Science Applications
Polymer Chemistry : The unique structure of this compound makes it suitable for use in polymer synthesis. It can be utilized as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties .
Coatings and Adhesives : The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Its application could lead to the development of more durable and environmentally friendly products .
Organic Synthesis Applications
Synthetic Intermediates : this compound can serve as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the creation of diverse chemical entities .
Reagent in Chemical Reactions : The compound can act as a reagent in various organic reactions, including esterification and amidation processes. This versatility is valuable for synthetic chemists looking to develop new methodologies .
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effectiveness of several benzofuran derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Inflammatory Response Research : In a study focusing on anti-inflammatory agents, researchers found that derivatives of this compound reduced inflammation markers in vitro. This opens avenues for further investigation into its therapeutic applications in chronic inflammatory conditions .
- Polymer Development Project : A research initiative aimed at developing eco-friendly polymers incorporated this compound into their formulations. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues of Benzofuran-Acetic Acid Derivatives
The following compounds share the benzofuran core with acetic acid substituents but differ in substitution patterns and functional groups:
Key Differences in Properties and Reactivity
Substituent Effects on Acidity and Solubility The acetic acid group in the target compound enhances water solubility compared to Carbofuran’s methylcarbamate. However, the monohydrate form introduces hydrogen bonding, further influencing solubility .
Steric and Conformational Features The dimethyl groups on the dihydrobenzofuran ring in the target compound create steric hindrance, reducing rotational freedom compared to simpler analogues like (2,3-dihydro-1-benzofuran-7-yl)acetic acid (MW 178.19) .
Synthetic Methodologies
- The target compound is synthesized via straightforward nucleophilic substitution, while the acetamide derivative requires additional steps (acid chloride formation and amidation) .
- The multicomponent reaction for 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid allows complex substitution patterns in a single step, highlighting versatility for drug design .
Crystallographic Insights
- The target compound’s monohydrate forms a 3D network via O–H⋯O hydrogen bonds between water, carboxyl, and ether oxygen atoms .
- In contrast, the acetamide derivative exhibits weaker C–H⋯O interactions, leading to less dense packing .
Biological Activity
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and other relevant biological effects.
- IUPAC Name : this compound
- Molecular Formula : C13H16O3
- Molar Mass : 220.27 g/mol
- CAS Number : Not specifically listed in the results but related compounds are identified.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- A series of monomeric alkaloids were evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Escherichia coli .
The biological mechanisms underlying the activity of benzofuran derivatives often involve modulation of signaling pathways associated with inflammation and microbial resistance. For example:
- The presence of hydroxyl groups in related structures has been linked to enhanced biological activity due to improved interaction with biological targets .
Case Studies
- Antibacterial Evaluation : In a study examining a range of benzofuran derivatives, compounds similar to this compound exhibited zones of inhibition against Staphylococcus aureus and E. coli, indicating their potential as antibacterial agents .
- Anti-inflammatory Activity : A derivative was tested in various models of inflammation and showed significant efficacy without ulcerogenic potential, suggesting a favorable safety profile for further development .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
